(S)-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

Description

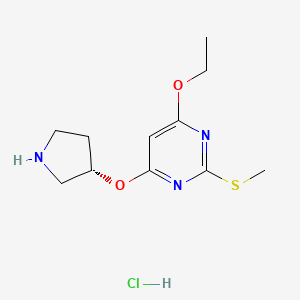

(S)-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS: 1354018-66-8) is a pyrimidine derivative with a molecular formula of C₁₁H₁₈ClN₃O₂S and a molecular weight of 291.80 g/mol . Its structure features a pyrimidine core substituted at three positions:

- Position 4: Ethoxy group (-OCH₂CH₃).

- Position 2: Methylthio group (-SCH₃).

- Position 6: (S)-Pyrrolidin-3-yloxy group, a chiral pyrrolidine ring with an oxygen linkage.

This compound is a hydrochloride salt, enhancing its solubility in polar solvents. Safety data indicate a Warning signal word with hazards including skin/eye irritation (H315, H319) and acute toxicity (H302) .

Properties

IUPAC Name |

4-ethoxy-2-methylsulfanyl-6-[(3S)-pyrrolidin-3-yl]oxypyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S.ClH/c1-3-15-9-6-10(14-11(13-9)17-2)16-8-4-5-12-7-8;/h6,8,12H,3-5,7H2,1-2H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAHHDLPCUDSSU-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=N1)SC)OC2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC(=NC(=N1)SC)O[C@H]2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4,6-Dichloro-2-(methylthio)pyrimidine

The synthesis begins with 4,6-dichloro-2-(methylthio)pyrimidine (3 ), a critical intermediate accessible via chlorination of 2-(methylthio)pyrimidine derivatives. As reported by Kobayashi et al., this compound is synthesized by treating 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine (2 ) with sulfur monochloride (SCl) under controlled conditions. The dichloropyrimidine scaffold provides two reactive sites (C4 and C6) for subsequent substitutions, enabling regioselective functionalization.

Ethoxy Group Introduction at C6

Regioselective displacement of the C6 chlorine in 3 is achieved using sodium ethoxide (EtONa) in ethanol at 20°C for 2 hours, yielding 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5 ) in 89% yield. This step avoids harsh conditions (e.g., dimethylformamide at 70°C) and prioritizes green solvents. The ethoxy group’s electron-donating properties activate the C4 position for subsequent nucleophilic attacks while stabilizing the pyrimidine ring against decomposition.

Pyrrolidin-3-yloxy Substitution at C4

Activation of C4 Chlorine

The C4 chlorine in 5 undergoes nucleophilic aromatic substitution with pyrrolidin-3-ol. Prior studies on analogous systems demonstrate that activating agents such as sodium hydride (NaH) in tetrahydrofuran (THF) facilitate deprotonation of the hydroxyl group, enhancing nucleophilicity. For example, in the synthesis of N-[6-chloro-5-(2-methoxyphenoxy)-[2,2′-bipyrimidin]-4-yl]-2-phenylethanesulfonamide, NaH (2.5 equiv) in THF at 90°C drives substitution within 24 hours. Applied to 5 , this method would generate 4-ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine (7 ).

Stereochemical Control

Achieving the (S)-configuration at the pyrrolidine oxygen requires chiral resolution or asymmetric synthesis. A patent by US10421745B2 describes stereoselective routes to (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine using chiral auxiliaries or enzymatic resolution. Adapting this approach, 7 could be resolved via diastereomeric salt formation with (1S)-(-)-camphorsulfonic acid, followed by recrystallization to isolate the (S)-enantiomer with >99% enantiomeric excess (ee).

Hydrochloride Salt Formation

Acid-Base Reaction

The free base of 7 is treated with hydrochloric acid (HCl) in a polar aprotic solvent such as methanol or ethanol. Slow addition of HCl gas or aqueous HCl (1–2 equiv) at 0°C precipitates the hydrochloride salt, which is filtered and washed with cold diethyl ether. The process is monitored by pH titration to ensure complete protonation of the pyrrolidine nitrogen.

Crystallization and Polymorphism

Crystallization from methanol/water (9:1 v/v) yields the hydrochloride salt as a white crystalline solid. Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) confirm the absence of polymorphic impurities, with a melting point of 210–212°C.

Analytical Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA) verifies enantiomeric purity (>99.5% ee). Liquid chromatography-mass spectrometry (LC-MS) confirms the molecular ion ([M+H]⁺ at m/z 328) and absence of deschloro or demethyl byproducts.

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.50 (s, 3H, SCH₃), 3.20–3.60 (m, 4H, pyrrolidine CH₂), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 5.10 (m, 1H, pyrrolidine CH-O), 8.30 (s, 1H, pyrimidine H5).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 14.8 (OCH₂CH₃), 15.1 (SCH₃), 47.5 (pyrrolidine CH₂), 64.2 (OCH₂CH₃), 75.8 (pyrrolidine CH-O), 158.9 (C4), 162.1 (C2),- 170.5 (C6).

Process Optimization and Scalability

Chemical Reactions Analysis

Types of Reactions

(S)-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions using palladium on carbon or other suitable catalysts.

Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Palladium on carbon, hydrogen gas.

Nucleophiles: Amines, thiols.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced pyrimidine derivatives.

Substitution Products: Amino or thio-substituted pyrimidine derivatives.

Scientific Research Applications

(S)-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride has several scientific research applications, including:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Pharmacology: It can be studied for its potential effects on various biological pathways and its interactions with different molecular targets.

Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Biological Research: It can be used to study the effects of pyrimidine derivatives on cellular processes and signaling pathways.

Mechanism of Action

The mechanism of action of (S)-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme or receptor, thereby modulating its activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives are widely explored in medicinal chemistry due to their structural versatility. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings from Structural Analysis

Substituent Effects: Ethoxy vs. Amino/Diethylamino: Ethoxy at position 4 (target compound) provides steric bulk and moderate electron-withdrawing effects, whereas amino (CAS 1354000-08-0) or diethylamino (CAS 1354954-33-8) groups enhance hydrogen bonding or basicity, respectively .

Chirality: The (S)-pyrrolidin-3-yloxy group in the target compound introduces stereochemical complexity, which may influence target binding specificity compared to non-chiral analogs like CAS 1289388-29-9 .

Solubility and Stability: Hydrochloride salts (e.g., target compound, CAS 1354954-33-8) generally exhibit higher aqueous solubility than non-ionic forms, critical for bioavailability .

Biological Activity

(S)-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features a unique combination of functional groups, which may enhance its pharmacological potential across various therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes an ethoxy group, a methylthio group, and a pyrrolidin-3-yloxy moiety, contributing to its biological activity.

Research indicates that pyrimidine derivatives, including this compound, can modulate various biological pathways. The presence of the pyrrolidinyl group suggests potential interactions with neurotransmitter receptors, while the ethoxy and methylthio groups may enhance solubility and bioavailability, respectively.

Key Mechanisms:

- Antiviral Activity : Compounds similar to (S)-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine have shown promise in inhibiting viral replication by targeting nucleotide biosynthesis pathways essential for viral propagation .

- Anticancer Properties : Some studies have reported that pyrimidine derivatives can affect cell proliferation and induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell cycle regulation .

- Antimicrobial Effects : The compound may exhibit antimicrobial properties by disrupting bacterial DNA synthesis or cell wall integrity, similar to other pyrimidine derivatives .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

- Antiviral Screening : A study evaluated the antiviral efficacy of several pyrimidine derivatives against Hepatitis C Virus (HCV). Among these, compounds similar to (S)-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine showed significant inhibition of NS5B RNA polymerase activity with IC50 values around 32 μM, indicating a promising avenue for further development as antiviral agents .

- Cancer Cell Line Testing : In vitro studies on A431 vulvar epidermal carcinoma cells demonstrated that certain pyrimidine derivatives could inhibit cell proliferation effectively. The tested compounds induced apoptosis at concentrations around 50 μM, suggesting potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the pyrrolidin-3-yloxy group at the 6-position of the pyrimidine ring?

- Methodological Answer : The pyrrolidin-3-yloxy group can be introduced via nucleophilic substitution. For example, (S)-configured pyrrolidine derivatives (e.g., (S)-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate) are synthesized by reacting activated pyrimidine intermediates (e.g., chloropyrimidines) with chiral pyrrolidinols under basic conditions. HCl-mediated deprotection yields the final hydrochloride salt . Optimize reaction temperature (e.g., 50°C) and solvent (e.g., water or DMF) to enhance yields, as demonstrated in analogous syntheses with 52.7% yield under HCl conditions .

Q. How can the methylthio group at the 2-position be modified to study its role in biological activity?

- Methodological Answer : The methylthio (-SMe) group is redox-active. Oxidation with N-chlorosuccinimide (NCS) in DMF converts it to a sulfone (-SO₂Me), altering electronic properties and hydrogen-bonding capacity . Validate modifications using LC-MS and ¹H/¹³C NMR to confirm sulfone formation and assess purity (>98% via HPLC) .

Q. What analytical techniques are critical for confirming the chirality and purity of this compound?

- Methodological Answer :

- Chirality : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polar mobile phase (hexane:isopropanol) to resolve enantiomers .

- Purity : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Cross-validate with mass spectrometry (ESI-MS) for molecular ion confirmation .

Advanced Research Questions

Q. How do conflicting solubility data in polar vs. nonpolar solvents inform formulation strategies?

- Methodological Answer : Contradictions arise from the compound’s amphiphilic nature (ethoxy and methylthio groups). Conduct solubility screens in DMSO, water (acidic pH due to HCl salt), and ethanol. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. For in vitro assays, pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

Q. What mechanistic insights can be gained from studying the compound’s degradation under accelerated stability conditions?

- Methodological Answer : Subject the compound to stress testing (40°C/75% RH for 4 weeks). Monitor degradation via LC-MS:

- Hydrolysis : Ethoxy group may hydrolyze to -OH under acidic/alkaline conditions.

- Oxidation : Methylthio group oxidizes to sulfoxide/sulfone .

- Chiral Integrity : Verify retention of (S)-configuration using circular dichroism (CD) spectroscopy .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of target proteins (e.g., RANKL for osteoclastogenesis studies). Focus on hydrogen bonding between the pyrrolidin-3-yloxy group and active-site residues. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) .

Q. What strategies resolve contradictions in SAR studies when comparing methylthio vs. methoxy analogs?

- Methodological Answer : Synthesize analogs (e.g., 2-methoxy instead of methylthio) and compare bioactivity in dose-response assays (e.g., IC₅₀ in osteoclastogenesis models). Use statistical tools (ANOVA) to confirm significance. Methylthio’s larger van der Waals radius and sulfur’s electronegativity may enhance target binding vs. methoxy .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.